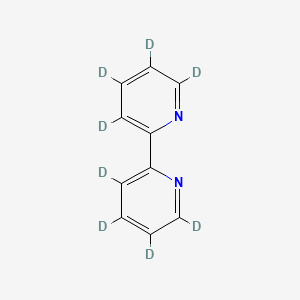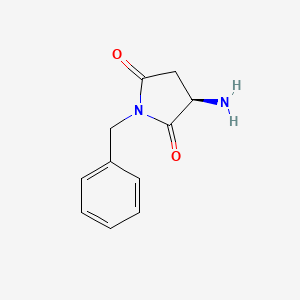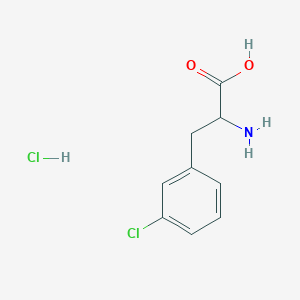
2,2'-Dipyridyl-d8
Vue d'ensemble
Description
It is a chemical compound with the molecular formula C10D8N2 and a molecular weight of 164.23 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the original 2,2’-Dipyridyl molecule. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2,2’-Dipyridyl-d8 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic properties and electronic structures.
Biology: The compound is used in studies involving metal ion chelation, which is important in understanding various biological processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metal-related diseases.
Industry: The compound is used in the production of deuterated solvents and reagents, which are essential in NMR spectroscopy and other analytical techniques
Mécanisme D'action
Target of Action
It is known that dipyridyl compounds often interact with various enzymes and proteins, influencing their function . More research is needed to identify the specific targets of 2,2’-Dipyridyl-d8.
Mode of Action
As a deuterated compound, it is often used in proteomics research . Deuterated compounds are known to affect the pharmacokinetic and metabolic profiles of drugs . The specific interactions of 2,2’-Dipyridyl-d8 with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
As a deuterated compound, it is expected to have altered pharmacokinetic properties compared to its non-deuterated counterpart . Deuteration can potentially enhance the bioavailability of the compound .
Result of Action
As a deuterated compound, it is often used as a tracer in drug development processes . The specific effects of 2,2’-Dipyridyl-d8 at the molecular and cellular levels require further investigation.
Analyse Biochimique
Biochemical Properties
2,2’-Dipyridyl-d8 plays a significant role in biochemical reactions, primarily due to its strong metal-chelating properties. It interacts with various enzymes and proteins that require metal ions as cofactors. For instance, 2,2’-Dipyridyl-d8 can inhibit the activity of iron-dependent enzymes by sequestering iron ions, thereby preventing these enzymes from functioning properly. This interaction is crucial in studies involving iron metabolism and oxidative stress, as it helps to elucidate the role of iron in these processes .
Cellular Effects
The effects of 2,2’-Dipyridyl-d8 on cellular processes are profound. By chelating iron, it can disrupt cellular iron homeostasis, leading to a cascade of cellular responses. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in human lung carcinoma cells, 2,2’-Dipyridyl-d8 has been shown to induce G1 phase arrest and apoptosis through the modulation of reactive oxygen species levels and the redox state of the cell . This indicates its potential use in cancer research and therapy.
Molecular Mechanism
At the molecular level, 2,2’-Dipyridyl-d8 exerts its effects primarily through its ability to bind iron ions. This binding inhibits iron-dependent enzymes and proteins, leading to a reduction in their activity. Additionally, 2,2’-Dipyridyl-d8 can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors and enzymes involved in DNA synthesis and repair . This mechanism is essential for understanding the compound’s role in cellular iron metabolism and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Dipyridyl-d8 can change over time. The compound is relatively stable, but its chelating activity can lead to long-term effects on cellular function. For instance, prolonged exposure to 2,2’-Dipyridyl-d8 can result in sustained iron depletion, leading to chronic oxidative stress and cellular damage. Studies have shown that the compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2,2’-Dipyridyl-d8 vary with different dosages in animal models. At low doses, the compound can effectively chelate iron without causing significant toxicity. At higher doses, it can lead to adverse effects such as anemia, organ damage, and impaired immune function due to excessive iron depletion . These dosage-dependent effects are critical for determining the safe and effective use of 2,2’-Dipyridyl-d8 in research and potential therapeutic applications.
Metabolic Pathways
2,2’-Dipyridyl-d8 is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that regulate iron homeostasis, such as ferritin and transferrin. By chelating iron, 2,2’-Dipyridyl-d8 can alter the metabolic flux of iron within cells, affecting processes such as heme synthesis and mitochondrial respiration . These interactions are vital for understanding the compound’s impact on cellular metabolism and its potential use in studying iron-related disorders.
Transport and Distribution
Within cells and tissues, 2,2’-Dipyridyl-d8 is transported and distributed based on its ability to bind iron. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its affinity for iron and the presence of iron-binding proteins . This transport and distribution are essential for its function as a chelating agent and its effects on cellular iron homeostasis.
Subcellular Localization
2,2’-Dipyridyl-d8 is primarily localized in subcellular compartments where iron is abundant, such as mitochondria and lysosomes. Its activity and function are influenced by its localization, as it can effectively chelate iron in these compartments, leading to changes in mitochondrial respiration and lysosomal function . Understanding the subcellular localization of 2,2’-Dipyridyl-d8 is crucial for elucidating its role in cellular iron metabolism and its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2,2’-Dipyridyl-d8 typically involves the deuteration of 2,2’-Dipyridyl. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods may involve large-scale deuteration processes to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
2,2’-Dipyridyl-d8 undergoes various chemical reactions, similar to its non-deuterated counterpart. Some of the common types of reactions include:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The nitrogen atoms in the pyridine rings can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Comparaison Avec Des Composés Similaires
2,2’-Dipyridyl-d8 is similar to other bipyridyl compounds, such as 4,4’-Bipyridyl-d8 and 2,2’-Bipyridine. its deuterated nature makes it unique, as it is specifically used in studies requiring deuterium labeling. This labeling provides advantages in NMR spectroscopy by reducing background signals and enhancing the resolution of spectra. Other similar compounds include 4,4’-Dimethyl-2,2’-dipyridyl and 1,10-Phenanthroline, which also serve as ligands in coordination chemistry but do not possess the deuterium labeling .
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(3,4,5,6-tetradeuteriopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVEXUMMXZLPA-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464007 | |
| Record name | 2,2'-Dipyridyl-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32190-42-4 | |
| Record name | 2,2'-Dipyridyl-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dipyridyl-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of deuterated compounds in scientific research, particularly in the context of 2,2′-Dipyridyl-d8?
A1: Deuterated compounds, like 2,2′-Dipyridyl-d8, are crucial in various scientific disciplines. The replacement of hydrogen atoms with deuterium isotopes often leads to changes in the physicochemical properties of the compound, without significantly altering its chemical behavior. This isotopic substitution is particularly valuable in:
Q2: Can you elaborate on the potential applications of 2,2′-Dipyridyl-d8 in studying transient chemical species, as hinted at by one of the research articles?
A2: One of the research papers investigates the "Deprotonation of Transient Guanosyl Cation Radical Catalyzed by Buffer in Aqueous Solution" using TR-CIDNP (Time-Resolved Chemically Induced Dynamic Nuclear Polarization) []. While the study doesn't directly involve 2,2′-Dipyridyl-d8, it highlights the importance of understanding transient species in chemical and biological processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

